[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid
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Overview
Description
[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl, fluoro-phenyl, hydroxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as organometallic compounds and acids, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The fluoro-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol .
Scientific Research Applications
[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and are known for their diverse biological activities.
Benzene derivatives: Contain aromatic rings and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5/c1-7(17)11-12(8-2-4-9(15)5-3-8)16(6-10(18)19)14(21)13(11)20/h2-5,12,20H,6H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPGSPZPVXHQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386649 |
Source
|
Record name | [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309270-57-3 |
Source
|
Record name | [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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